8-羟基-pipat

描述

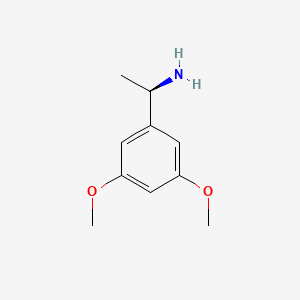

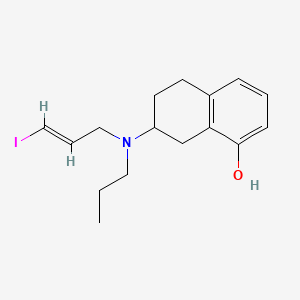

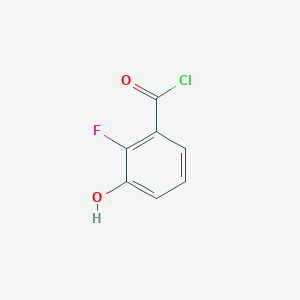

8-Hydroxy-PIPAT is a high affinity SR-1A agonist . It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It has a role as a dopamine agonist.

Molecular Structure Analysis

The molecular formula of 8-Hydroxy-PIPAT is C16H22INO . The molecular weight is 371.2564 . The structure of 8-Hydroxy-PIPAT can be represented as CCCN(C\C=C\I)C1CCC2=CC=CC(O)=C2C1 .

科学研究应用

合成和与 5-HT1A 受体的结合:合成反式-8-OH-PIPAT 是为了开发具有更高比活度的示踪剂,用于评估 5-HT1A 受体。该化合物对 5-HT1A 受体表现出很高的结合亲和力和特异性,使其成为研究和表征这些受体的有希望的探针 (Foulon、Kung 和 Kung,1993)。

肠道中的肥大细胞表达:8-羟基-PIPAT 被证明可介导通过 5-HT1A 受体从肠道中的肥大细胞中释放组胺。这表明 8-羟基-PIPAT 在研究肠道肥大细胞的血清素脱颗粒中发挥作用,这可能与了解肠易激综合征等胃肠道疾病有关 (Wang 等,2013)。

潜在的多巴胺 D3 受体成像剂:研究了 125 I 7 羟基 2 [N 丙基 N (3' 碘 2' 丙烯基) 氨基] 四氢萘 (7 OH PIPAT) 作为多巴胺 D3 受体成像剂的潜力。该化合物表现出穿透血脑屏障的能力和对多巴胺 D3 受体的亲和力,突出了其在多巴胺 D3 受体成像中的潜力 (Tulassay 等,2003)。

调节细胞外血清素浓度:对 8-OH-PIPAT 对小鼠纹状体中血清素浓度的影响的研究发现,它可以显着降低这些浓度,表明其在探测血清素系统功能中的效用 (Knobelman、Kung 和 Lucki,2000)。

与多巴胺 D3 受体的结合:125I-反式-7-OH-PIPAT 用于研究多巴胺 D3 受体,显示出对这些受体的高亲和力结合,这对于研究多巴胺能系统很有用 (Burris 等,1994)。

Sigma 结合位点成像剂:制备了碘化配体 125I-反式-7-OH-PIPAT,用于研究 Sigma 结合位点,并显示出作为 Sigma 位点体内 SPECT 成像剂的潜力 (Garner 等,1994)。

安全和危害

未来方向

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, it is inferred that upon careful combination of main parameters such as compaction pressures, sintering temperatures, and sintering dwell times for production natural HAp (NHAp), mechanical properties can be enhanced .

属性

IUPAC Name |

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXHUZJZYDSLRH-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-pipat | |

CAS RN |

159559-70-3, 159651-91-9 | |

| Record name | 8-Hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159559703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-pipat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159651919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXY-PIPAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI98RA0M97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)